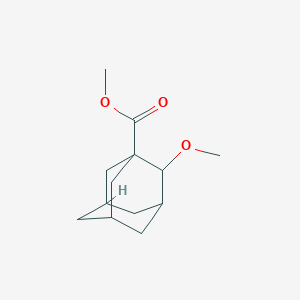
Methyl 2-methoxyadamantane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-methoxyadamantane-1-carboxylate, also known as Memantine, is a drug that is used to treat Alzheimer's disease. It is an N-methyl-D-aspartate (NMDA) receptor antagonist, which means it blocks the activity of the NMDA receptors in the brain. This drug has been found to be effective in improving cognitive function in patients with Alzheimer's disease.
作用机制
Methyl 2-methoxyadamantane-1-carboxylate works by blocking the activity of the NMDA receptors in the brain. NMDA receptors are involved in the process of learning and memory, and their overactivity has been implicated in the development of Alzheimer's disease. By blocking the activity of these receptors, Methyl 2-methoxyadamantane-1-carboxylate helps to improve cognitive function in patients with Alzheimer's disease.
Biochemical and Physiological Effects:
Methyl 2-methoxyadamantane-1-carboxylate has been shown to improve cognitive function in patients with Alzheimer's disease. It has also been found to reduce behavioral disturbances such as agitation and aggression. Methyl 2-methoxyadamantane-1-carboxylate has been shown to have a good safety profile and is generally well-tolerated by patients.
实验室实验的优点和局限性
Methyl 2-methoxyadamantane-1-carboxylate has several advantages for use in lab experiments. It has a well-defined mechanism of action, and its effects can be easily measured using cognitive and behavioral tests. Methyl 2-methoxyadamantane-1-carboxylate is also relatively safe and well-tolerated by animals, making it suitable for use in preclinical studies.
However, there are also some limitations to the use of Methyl 2-methoxyadamantane-1-carboxylate in lab experiments. It has a relatively short half-life, which means that it needs to be administered frequently to maintain therapeutic levels. Methyl 2-methoxyadamantane-1-carboxylate can also interact with other drugs, which can affect its efficacy.
未来方向
There are several future directions for research on Methyl 2-methoxyadamantane-1-carboxylate. One area of research is the development of new formulations of Methyl 2-methoxyadamantane-1-carboxylate that can improve its pharmacokinetic properties. Another area of research is the investigation of Methyl 2-methoxyadamantane-1-carboxylate's potential use in other neurological disorders such as Parkinson's disease and traumatic brain injury. Finally, there is a need for further research on the long-term effects of Methyl 2-methoxyadamantane-1-carboxylate on cognitive function and disease progression in patients with Alzheimer's disease.
Conclusion:
In conclusion, Methyl 2-methoxyadamantane-1-carboxylate is a drug that has shown promise in the treatment of Alzheimer's disease. It works by blocking the activity of the NMDA receptors in the brain, which helps to improve cognitive function in patients with Alzheimer's disease. Methyl 2-methoxyadamantane-1-carboxylate has several advantages for use in lab experiments, but there are also some limitations to its use. There are several future directions for research on Methyl 2-methoxyadamantane-1-carboxylate, including the development of new formulations and investigation of its potential use in other neurological disorders.
合成方法
Methyl 2-methoxyadamantane-1-carboxylate can be synthesized by the reaction of 1-Adamantylamine with methyl chloroformate in the presence of a base. The reaction yields Methyl 2-methoxyadamantane-1-carboxylate, which can be further purified by recrystallization.
科学研究应用
Methyl 2-methoxyadamantane-1-carboxylate has been extensively studied for its therapeutic effects in Alzheimer's disease. It has been found to improve cognitive function, reduce behavioral disturbances, and delay the progression of the disease. Methyl 2-methoxyadamantane-1-carboxylate has also been studied for its potential use in other neurological disorders such as Parkinson's disease, multiple sclerosis, and traumatic brain injury.
属性
CAS 编号 |
103549-36-6 |
|---|---|
产品名称 |
Methyl 2-methoxyadamantane-1-carboxylate |
分子式 |
C13H20O3 |
分子量 |
224.3 g/mol |
IUPAC 名称 |
methyl 2-methoxyadamantane-1-carboxylate |
InChI |
InChI=1S/C13H20O3/c1-15-11-10-4-8-3-9(5-10)7-13(11,6-8)12(14)16-2/h8-11H,3-7H2,1-2H3 |
InChI 键 |
GGHGRMSWVJKWNT-UHFFFAOYSA-N |
SMILES |
COC1C2CC3CC(C2)CC1(C3)C(=O)OC |
规范 SMILES |
COC1C2CC3CC(C2)CC1(C3)C(=O)OC |
同义词 |
methyl 2-methoxyadamantane-1-carboxylate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



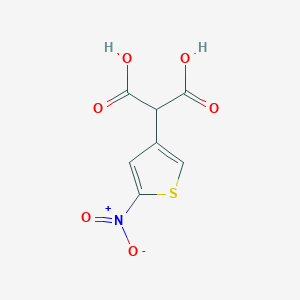
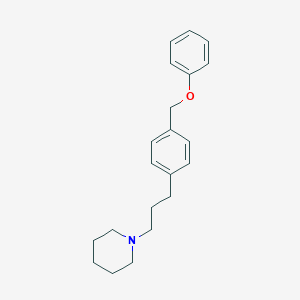


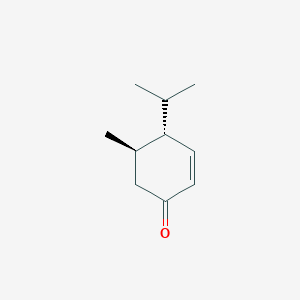
![(2S)-2-amino-4-[[(2S,4R,5R)-5-(4-aminoimidazo[4,5-c]pyridin-1-yl)-4-hydroxyoxolan-2-yl]methylsulfanyl]butanoic acid](/img/structure/B33600.png)
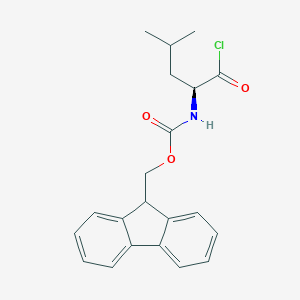
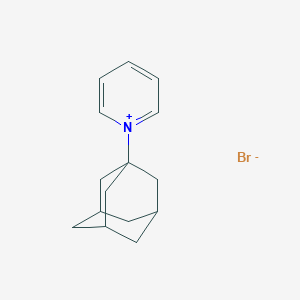
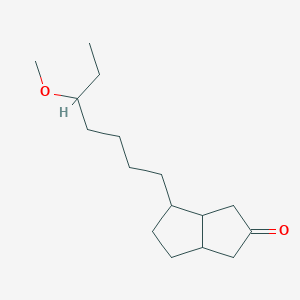
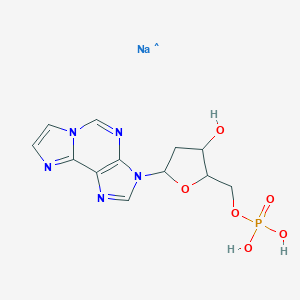
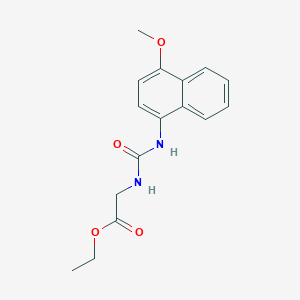
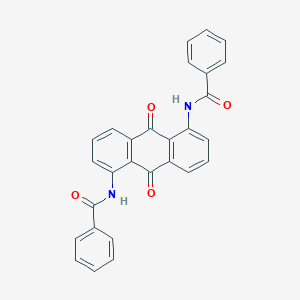
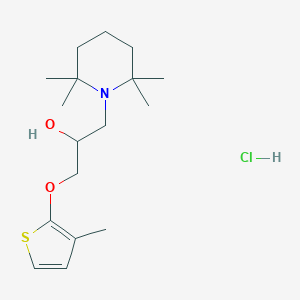
![Bis[2-chloro-5-(trifluoromethyl)phenyl]methanone](/img/structure/B33617.png)